Cas no 1000025-92-2 (3,5-Bis(benzyloxy)picolinonitrile)
3,5-Bis(benzyloxy)picolinonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Bis(benzyloxy)picolinonitrile
- 3,5-bis(phenylmethoxy)-2-Pyridinecarbonitrile
- 3,5-Bis-benzyloxypyridine-2-carbonitrile
- 3,5-bis-benzyloxy-pyridine-2-carbonitrile
- AK-47684
- ANW-66451
- CTK8C1399
- KB-234086
- QC-6486
- SureCN1921249
- 3,5-bis(phenylmethoxy)pyridine-2-carbonitrile
- QBEIDMMMZMELLF-UHFFFAOYSA-N
- 3,5-bis-(Phenylmethoxy)-2-pyridinecarbonitrile
- AKOS016004624
- SCHEMBL1921249
- DB-058205
- DTXSID90705390
- 3,5-Bis(benzyloxy)pyridine-2-carbonitrile
- 1000025-92-2
-
- MDL: MFCD19689665
- Inchi: 1S/C20H16N2O2/c21-12-19-20(24-15-17-9-5-2-6-10-17)11-18(13-22-19)23-14-16-7-3-1-4-8-16/h1-11,13H,14-15H2
- InChI Key: QBEIDMMMZMELLF-UHFFFAOYSA-N
- SMILES: O(C1C(C#N)=NC=C(C=1)OCC1C=CC=CC=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 316.121177757g/mol
- Monoisotopic Mass: 316.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 407
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.23
3,5-Bis(benzyloxy)picolinonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B073510-50mg |
3,5-Bis(benzyloxy)picolinonitrile |
1000025-92-2 | 50mg |
$ 510.00 | 2022-06-07 | ||
| TRC | B073510-100mg |
3,5-Bis(benzyloxy)picolinonitrile |
1000025-92-2 | 100mg |
$ 850.00 | 2022-06-07 | ||
| Chemenu | CM178198-1g |
3,5-Bis(benzyloxy)picolinonitrile |
1000025-92-2 | 95% | 1g |
$916 | 2021-08-05 | |
| Chemenu | CM178198-1g |
3,5-Bis(benzyloxy)picolinonitrile |
1000025-92-2 | 95% | 1g |
$970 | 2022-06-14 |
3,5-Bis(benzyloxy)picolinonitrile Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 3,5-Bis(benzyloxy)picolinonitrile
Comprehensive Overview of 3,5-Bis(benzyloxy)picolinonitrile (CAS No. 1000025-92-2): Properties, Applications, and Industry Insights
3,5-Bis(benzyloxy)picolinonitrile (CAS No. 1000025-92-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. This picolinonitrile derivative features two benzyloxy groups at the 3 and 5 positions, which contribute to its versatility as a chemical intermediate. Researchers are increasingly exploring its potential in drug discovery, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The compound's nitrile functional group offers reactive sites for further modifications, making it a valuable building block in medicinal chemistry.
In recent years, the demand for high-purity 3,5-Bis(benzyloxy)picolinonitrile has risen in parallel with advancements in targeted therapy development. Its role in creating small-molecule APIs (Active Pharmaceutical Ingredients) has been highlighted in several peer-reviewed studies. The compound's structural stability under various reaction conditions makes it particularly useful for multi-step synthetic routes. Furthermore, its solubility profile in common organic solvents like DMSO and ethanol enhances its practicality in laboratory settings.
From an industrial perspective, CAS 1000025-92-2 is often discussed in the context of green chemistry initiatives. Manufacturers are optimizing production methods to reduce waste and improve atom economy during its synthesis. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to verify the compound's purity, which typically exceeds 98% for research-grade material. These quality control measures align with the pharmaceutical industry's stringent standards for intermediate compounds.
The compound's structure-activity relationship (SAR) has become a focal point for computational chemists using AI-assisted molecular modeling. This approach helps predict how modifications to the benzyloxy groups might enhance biological activity. Such innovations are driving the compound's adoption in fragment-based drug design, where it serves as a core scaffold for developing novel therapeutics. Recent patent filings indicate growing interest in its application for neurological disorder treatments and metabolic disease research.
Supply chain dynamics for 3,5-Bis(benzyloxy)picolinonitrile reflect broader trends in the fine chemicals market. With major production hubs in North America, Europe, and Asia, manufacturers are addressing challenges related to raw material availability and regulatory compliance. The compound's storage requirements (typically 2-8°C under inert atmosphere) and handling precautions are frequently addressed in technical datasheets to ensure user safety and product integrity.
Emerging applications in material science have expanded the compound's utility beyond life sciences. Its aromatic system and electron-withdrawing nitrile group make it a candidate for developing organic semiconductors and photocatalysts. These interdisciplinary applications demonstrate the compound's adaptability across scientific domains. Researchers are particularly interested in its potential for creating metal-organic frameworks (MOFs) with tailored porosity for gas storage applications.
Quality assurance protocols for CAS 1000025-92-2 emphasize comprehensive spectroscopic characterization, including mass spectrometry and infrared spectroscopy validation. These analytical confirmations are crucial for researchers requiring batch-to-batch consistency in sensitive applications. The compound's chromatographic purity is typically verified using reverse-phase methods, with detailed impurity profiling provided by reputable suppliers.
From a commercial standpoint, the pricing of 3,5-Bis(benzyloxy)picolinonitrile reflects its synthetic complexity and scale-up challenges. Current market analyses suggest steady growth in demand, particularly from contract research organizations (CROs) and academic institutions engaged in hit-to-lead optimization programs. The compound's intellectual property landscape shows increasing patent activity, indicating its strategic value in proprietary research pipelines.
Environmental considerations surrounding picolinonitrile derivatives have prompted studies on their biodegradation pathways and ecotoxicological profiles. While 3,5-Bis(benzyloxy)picolinonitrile demonstrates low acute toxicity in standard assays, proper waste management protocols are recommended for industrial-scale operations. These sustainability measures align with the chemical industry's transition toward greener synthetic methodologies and circular economy principles.
Future research directions for this compound may explore its chiral derivatives for asymmetric synthesis applications or investigate its coordination chemistry with transition metals. The continuous evolution of high-throughput screening technologies will likely uncover new biological targets for picolinonitrile-based compounds, further solidifying their position in modern drug discovery paradigms.
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